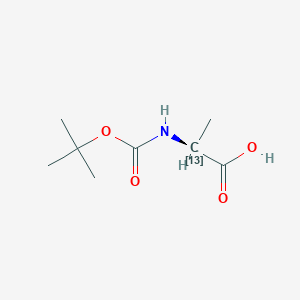
Boc-L-Ala-OH-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Ala-OH-2-13C, also known as N-(tert-Butoxycarbonyl)-L-alanine-2-13C, is a stable isotope-labeled compound. It is a derivative of L-alanine, where the carbon at the second position is replaced with the isotope carbon-13. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed molecular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ala-OH-2-13C typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and isotopic labeling processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of the carbon-13 isotope. The production is carried out in specialized facilities equipped with advanced instrumentation to monitor and optimize the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Boc-L-Ala-OH-2-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The Boc group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Boc-L-Ala-OH-2-13C has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: It is used in drug development to study the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: This compound is utilized in the synthesis of labeled peptides and proteins for various industrial applications
Mechanism of Action
The mechanism of action of Boc-L-Ala-OH-2-13C is primarily related to its role as an isotopic tracer. The incorporation of the carbon-13 isotope allows researchers to track the compound through various biochemical and chemical processes. This enables the detailed study of molecular interactions, reaction mechanisms, and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-OH-1-13C: Another isotopically labeled derivative of L-alanine, but with the carbon-13 isotope at the first position.
Boc-Ala-OH-3-13C: Similar to Boc-L-Ala-OH-2-13C, but with the carbon-13 isotope at the third position.
Fmoc-Ala-OH-2-13C: A derivative of L-alanine with a different protective group (Fmoc) and the carbon-13 isotope at the second position
Uniqueness
This compound is unique due to its specific isotopic labeling at the second position, which provides distinct advantages in certain types of molecular studies. This specific labeling allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](213C)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1 |
InChI Key |
QVHJQCGUWFKTSE-IJPZVAHNSA-N |
Isomeric SMILES |
C[13C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



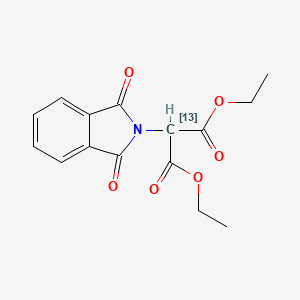
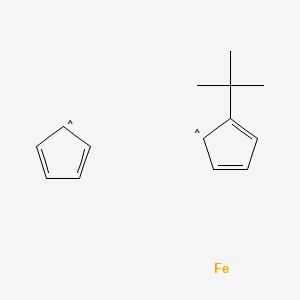


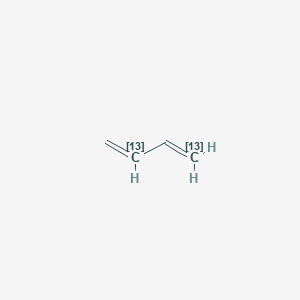
![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
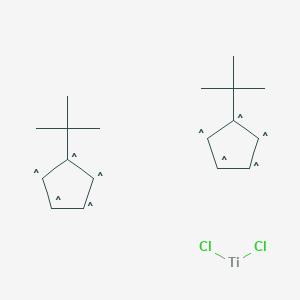
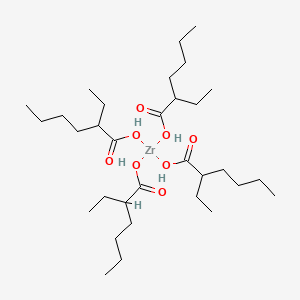
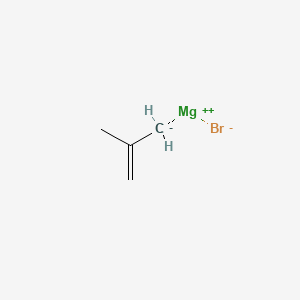
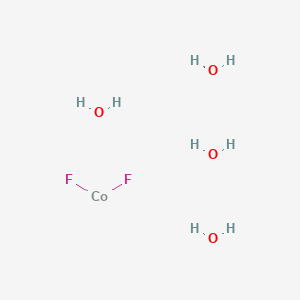
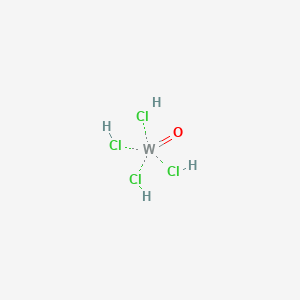

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
